2-(Allyloxy)phenol
Overview
Description
2-(Allyloxy)phenol, also known as allylphenyl ether, is an organic compound with the molecular formula C9H10O2. It is characterized by the presence of an allyloxy group (-OCH2CH=CH2) attached to the phenol ring. This compound is a pale yellow oil with a melting point of 30.2°C and a boiling point of 110°C at 12 Torr . It is known for its strong antioxidant properties and inhibitory effects against certain bacteria and fungi .
Mechanism of Action
Target of Action
2-(Allyloxy)phenol is a synthetic drug and chemical intermediate that has been found to possess strong antioxidant properties . It has been reported to have an inhibitory effect towards some bacteria and fungi when applied at concentrations of 0.2-1.75 mg/mL . The primary targets of this compound are therefore these microorganisms.
Mode of Action
Its strong antioxidant property suggests that it may act by neutralizing reactive oxygen species (ros) in the cells of the targeted microorganisms . This could lead to a decrease in oxidative stress within these cells, potentially inhibiting their growth or survival.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antioxidant activity. Antioxidants like this compound can interact with ROS such as hydrogen peroxide, peroxyl radicals, singlet oxygen, and hydroxyl radicals . By neutralizing these ROS, this compound may disrupt the normal oxidative processes within the cells of the targeted microorganisms, leading to their inhibition.
Pharmacokinetics
It is known that the bioavailability and pharmacodynamic action of phenolic compounds like this compound are dependent on their metabolic reactions conducted in the small intestine
Result of Action
The result of the action of this compound is the inhibition of certain bacteria and fungi . This is likely due to the compound’s antioxidant activity, which can neutralize ROS within the cells of these microorganisms. This may disrupt their normal oxidative processes, leading to a decrease in their growth or survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Allyloxy)phenol can be synthesized through various methods. One common method involves the reaction of catechol with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of catechol is replaced by the allyloxy group .
Another method involves the Claisen rearrangement of allyl phenyl ether. This reaction requires heating the compound to high temperatures, typically around 200°C, to facilitate the rearrangement of the allyl group to the ortho position of the phenol ring .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typically employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonated derivatives of this compound
Scientific Research Applications
2-(Allyloxy)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Allyloxy)phenol can be compared with other phenolic compounds such as:
Biological Activity
2-(Allyloxy)phenol, also known as 2-allylphenol, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound is characterized by the presence of an allyloxy group attached to a phenolic ring. This structural feature contributes to its unique biochemical properties, particularly its antioxidant and antimicrobial activities.
Antioxidant Activity
The primary biological activity of this compound is its strong antioxidant capacity . It acts by neutralizing reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress. The compound's ability to scavenge ROS such as hydrogen peroxide and hydroxyl radicals plays a crucial role in protecting cells from oxidative damage.
Antimicrobial Properties
This compound exhibits significant antimicrobial effects against various bacteria and fungi. Research has shown that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents. The compound's mode of action involves disrupting microbial cell membranes and interfering with metabolic processes.
Case Studies
- Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of Candida albicans, a common fungal pathogen. The compound was found to disrupt the integrity of the fungal cell membrane, leading to cell death.
- Bacterial Inhibition : Another research highlighted its efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as an alternative treatment option.
Target of Action
The mechanism by which this compound exerts its biological effects primarily revolves around its antioxidant properties . By reducing oxidative stress, it protects cellular components from damage. Additionally, it may interact with specific enzymes involved in microbial metabolism, leading to growth inhibition.
Biochemical Pathways
The compound influences several biochemical pathways:
- Inhibition of ROS : It interacts with ROS and reduces their levels in cells.
- Disruption of Membrane Integrity : In microbial cells, it alters membrane permeability, leading to leakage of cellular contents.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its bioavailability is influenced by metabolic reactions occurring in the gastrointestinal tract. Studies suggest that its absorption and subsequent biological activity are contingent upon these metabolic processes.
Comparative Analysis
To understand the efficacy of this compound better, it can be compared with similar phenolic compounds:
Compound | Antioxidant Activity | Antimicrobial Activity | Applications |
---|---|---|---|
This compound | High | Broad-spectrum | Medicine, agriculture |
2-Allylphenol | Moderate | Limited | Industrial applications |
2-tert-Butylhydroquinone | Very High | Low | Food industry |
Hydroquinone | High | None | Photography |
Properties
IUPAC Name |
2-prop-2-enoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEJKCGACRPXBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150111 | |
Record name | o-(Allyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-20-1 | |
Record name | 2-Allyloxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(Allyloxy)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-(Allyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(allyloxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(allyloxy)phenol in the synthesis of potential glycosidase inhibitors?
A1: this compound serves as the crucial starting point for constructing the 2-azabicyclo[3.2.2]nonane scaffold, which mimics the structure of monosaccharides. The synthesis involves an intramolecular Diels-Alder reaction of a masked o-benzoquinone generated from this compound []. This reaction forms the key intermediate, α-keto acetal 7, which is then further modified to eventually yield the target 2-azabicyclo[3.2.2]nonane derivatives.
Q2: Were the synthesized 2-azabicyclo[3.2.2]nonane derivatives effective glycosidase inhibitors?
A2: The synthesized compounds, including the secondary amine 5 and the amino triol 19, exhibited weak to no inhibitory activity against various glycosidases tested, including β-mannosidase, β-glucosidase, α-glucosidase, and α-mannosidase []. Further structural modifications and investigations are needed to improve their potency and selectivity as glycosidase inhibitors.
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